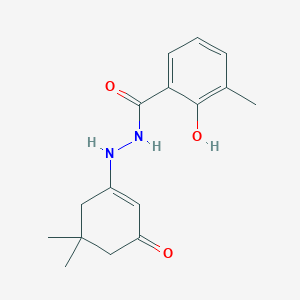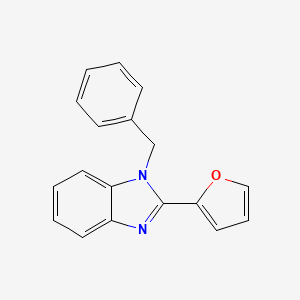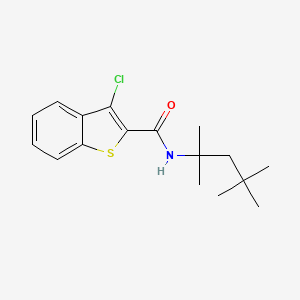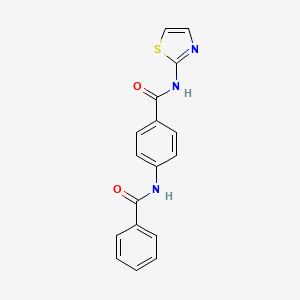![molecular formula C18H18N2O2 B5871901 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a benzoxazole ring fused with a phenyl group and a butanamide moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 2-methylphenylamine to introduce the phenyl group.
Amidation: Finally, the resulting intermediate undergoes amidation with butanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.
Substitution: The benzoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide
- N-[3-(1,3-benzimidazol-2-yl)phenyl]butanamide
Comparison:
- Structural Differences: While all these compounds share a similar core structure, the heterocyclic ring varies (benzoxazole, benzothiazole, benzimidazole), leading to differences in their electronic properties and reactivity.
- Biological Activity: The presence of different heteroatoms (oxygen, sulfur, nitrogen) in the ring can influence the compound’s interaction with biological targets, resulting in varying degrees of efficacy and specificity.
- Uniqueness: N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is unique due to its specific substitution pattern and the presence of the methyl group, which can affect its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-7-17(21)19-14-10-6-8-13(12(14)2)18-20-15-9-4-5-11-16(15)22-18/h4-6,8-11H,3,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMUFQGQWWDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5871826.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
![1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole](/img/structure/B5871856.png)
![(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate](/img/structure/B5871867.png)
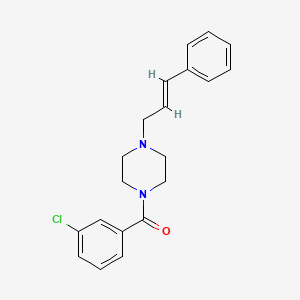
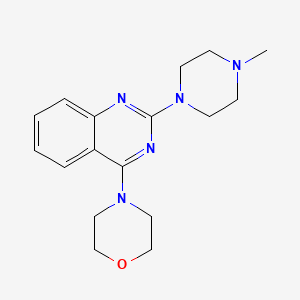
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
